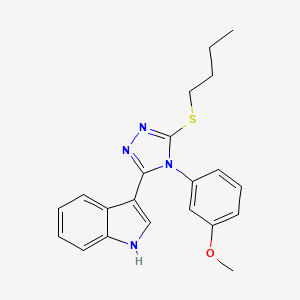

3-(5-(butylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole

Description

Properties

IUPAC Name |

3-[5-butylsulfanyl-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4OS/c1-3-4-12-27-21-24-23-20(18-14-22-19-11-6-5-10-17(18)19)25(21)15-8-7-9-16(13-15)26-2/h5-11,13-14,22H,3-4,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHAIHGUXTWMPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NN=C(N1C2=CC(=CC=C2)OC)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common synthetic route involves the condensation of 3-methoxybenzaldehyde with thiosemicarbazide to form 4-(3-methoxyphenyl)-1,2,4-triazole. This intermediate is then subjected to butylation using butyl bromide in the presence of a base, forming 5-(butylthio)-4-(3-methoxyphenyl)-1,2,4-triazole. Finally, this compound is coupled with 1H-indole via a suitable coupling agent like EDCI (N-Ethyl-N’-(3-dimethylaminopropyl)carbodiimide) to give the final product.

Industrial Production Methods: Industrial production might involve automated sequential synthesis in a flow reactor, optimizing yields and reducing impurities by meticulously controlling reaction parameters like temperature, pressure, and solvent flow rates.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Undergoes oxidation reactions with common oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Can be reduced using hydride donors like lithium aluminum hydride, breaking down the thioether linkage.

Substitution: Reacts with nucleophiles, replacing the methoxy group with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, catalytic metal oxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Strong nucleophiles like alkoxides in polar aprotic solvents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Simplified thiol derivatives.

Substitution: Varied substituted triazole-indole derivatives.

Scientific Research Applications

Chemistry: Used as a versatile intermediate for synthesizing more complex molecules.

Biology: Investigated for its potential antifungal and antibacterial activities.

Medicine: Explored as a candidate for anti-inflammatory and anticancer drugs due to its ability to inhibit specific enzymatic pathways.

Industry: Utilized in materials science for the development of novel polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action varies based on its application:

Biological Targeting: Inhibits enzymes like aromatase and others involved in cell cycle regulation, inducing apoptosis in cancer cells.

Chemical Pathways: Forms stable complexes with transition metals, facilitating catalytic activities.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key Observations :

- Substituent Effects: The target compound's 3-methoxyphenyl group provides electron-donating effects, contrasting with 4-chlorophenyl (electron-withdrawing) in or 4-methoxyphenyl (para-substituted) in .

- Melting Points : The target compound’s melting point is unreported, but analogs with indole-triazole structures (e.g., ) exhibit high melting points (>260°C), likely due to strong intermolecular interactions. Pyridine-containing analogs (e.g., ) have lower melting points (~150°C), reflecting reduced crystallinity .

- Synthetic Yields : Yields for triazole-thioether derivatives range from 69% to 91%, influenced by substituent bulk and reaction conditions. The target compound’s synthesis may require optimization for the sterically demanding indole and butylthio groups .

Biological Activity

3-(5-(butylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on forming the triazole ring, followed by the introduction of the indole moiety and the butylthio and methoxyphenyl groups. Common reagents include hydrazines and thiols, with techniques like reflux or microwave irradiation being employed to optimize yields and purity .

The biological activity of this compound can be attributed to its interaction with various molecular targets, such as enzymes or receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Signal Transduction Modulation : It could impact cellular signaling pathways that regulate gene expression and other cellular functions.

- Antimicrobial Activity : Preliminary studies suggest it may exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria .

Antimicrobial Properties

Research indicates that this compound demonstrates promising antibacterial activity. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of similar structures exhibit MIC values lower than those of standard antibiotics like ampicillin .

- Bactericidal Effects : The compound's bactericidal activity was confirmed against various strains, including resistant ones like Methicillin-resistant Staphylococcus aureus (MRSA) .

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal properties. Comparative studies indicate that it outperforms conventional antifungal agents in terms of efficacy against certain fungal strains .

Comparative Studies

A comparative analysis with similar compounds reveals unique properties attributed to the butylthio group in this compound:

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-(4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole | Lacks butylthio group | Lower antimicrobial activity |

| 3-(5-(methylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole | Methylthio group instead | Reduced lipophilicity |

The presence of the butylthio group enhances lipophilicity and potentially increases interactions with biological targets compared to other derivatives .

Case Studies

In a recent study focusing on the structure–activity relationship (SAR) of triazole derivatives, it was found that modifications in substituents significantly altered the antimicrobial potency. The introduction of various alkyl groups at specific positions led to enhanced activity against resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.